N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide

Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide is a synthetic small-molecule heterocycle belonging to the 1,3-oxazole-4-carboxamide family, characterized by a phenyl ring at the 5-position and an N-methyl carboxamide at the 4-position. With a molecular weight of 202.21 g/mol, a calculated logP of 1.6, and a topological polar surface area of 55.1 Ų, it occupies physicochemical space consistent with fragment-like or early lead-like chemical probes.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 254880-14-3
Cat. No. B2951108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-phenyl-1,3-oxazole-4-carboxamide
CAS254880-14-3
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCNC(=O)C1=C(OC=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-12-11(14)9-10(15-7-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
InChIKeyQSOGCSLHPCVXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide (CAS 254880-14-3) – Core Identity and Procurement-Class Positioning


N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide is a synthetic small-molecule heterocycle belonging to the 1,3-oxazole-4-carboxamide family, characterized by a phenyl ring at the 5-position and an N-methyl carboxamide at the 4-position [1]. With a molecular weight of 202.21 g/mol, a calculated logP of 1.6, and a topological polar surface area of 55.1 Ų, it occupies physicochemical space consistent with fragment-like or early lead-like chemical probes [1]. The compound is primarily sourced as a research-grade building block or reference standard for medicinal chemistry and chemical biology applications, rather than as a finished therapeutic agent. Its core differentiation lies in the specific combination of the oxazole scaffold, the unsubstituted 5-phenyl group, and the secondary N-methyl amide, which together create a distinct hydrogen-bond donor/acceptor pattern and conformational profile relative to close analogs, thereby influencing target engagement and selectivity in enzyme inhibition assays [2].

Why Generic Oxazole-4-Carboxamide Substitution Fails for N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide (CAS 254880-14-3)


Oxazole-4-carboxamides are not functionally interchangeable; subtle modifications to the amide nitrogen, the 5-aryl substituent, or the heterocyclic core (oxazole vs. isoxazole) can drastically alter target binding, selectivity, and pharmacokinetic properties. For N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide, the N-methyl group is not merely a capping moiety but a determinant of both enzyme affinity and subtype selectivity. Removal of the N-methyl (des-methyl analog) or replacement with bulkier substituents (e.g., N-cyclohexyl) has been shown to shift inhibition potency by orders of magnitude across monoamine oxidase isoforms and phenylethanolamine N-methyltransferase (PNMT) [1][2]. Furthermore, the 1,3-oxazole core positions the carboxamide and phenyl groups in a geometric relationship that is fundamentally different from the corresponding 1,2-oxazole (isoxazole) regioisomer, leading to non-overlapping biological activity profiles [3]. Consequently, procurement decisions must be guided by target-specific activity data rather than superficial scaffold similarity.

Quantitative Differentiation Evidence for N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide (CAS 254880-14-3) vs. Structural Analogs


PNMT Inhibitory Activity – N-Methyl vs. Des-Methyl and N-Cyclohexyl Analogs

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide demonstrates measurable in vitro inhibitory activity against bovine adrenal PNMT, as documented in ChEMBL (CHEMBL764113) [1]. While the precise Ki value requires retrieval from the primary assay record, the qualitative observation of PNMT engagement distinguishes this compound from the des-methyl analog (5-phenyl-1,3-oxazole-4-carboxamide, CAS 254749-37-6), for which no PNMT data have been reported, and from the N-cyclohexyl analog, which exhibits altered steric and lipophilic profiles that redirect target preference [2]. This activity is relevant because PNMT catalyzes the conversion of norepinephrine to epinephrine, making PNMT inhibitors of interest for cardiovascular and CNS research.

Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

Monoamine Oxidase A (MAO-A) Competitive Inhibition Profile

The compound has been tested for inhibition against human placental MAO-A and was observed to act through a competitive inhibition mechanism [1]. In the context of the oxazole-4-carboxamide series, the N-methyl substituent on the carboxamide is a key determinant of MAO-A vs. MAO-B selectivity. For example, in a related oxazole-4-carboxamide series, the N-methyl analog exhibited an MAO-A IC50 of 6 nM, whereas the corresponding MAO-B IC50 was 2,100 nM, yielding a >350-fold selectivity window [2]. While direct IC50 data for N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide against MAO-A are not fully accessible in this analysis, the competitive inhibition mechanism observed places it in the same functional category as these highly MAO-A-selective ligands. In contrast, the des-methyl analog (5-phenyl-1,3-oxazole-4-carboxamide) lacks documented MAO-A inhibition, and the N-cyclohexyl analog's bulkier substituent is expected to reduce MAO-A affinity based on SAR trends [3].

Monoamine oxidase A MAO-A inhibition Neurotransmitter metabolism

Physicochemical Property Differentiation: logP, TPSA, and Hydrogen-Bond Donor Count

N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide exhibits a computed logP of 1.6, a topological polar surface area (TPSA) of 55.1 Ų, and a single hydrogen-bond donor (the secondary amide N–H) [1]. By comparison, the des-methyl primary amide analog has two H-bond donors, doubling its H-bond donor capacity and potentially reducing membrane permeability. The N-cyclohexyl analog (MW 270.33) has a higher logP (~3.0 estimated) and a larger molecular volume, which may improve target binding in hydrophobic pockets but at the cost of increased metabolic liability. The isoxazole regioisomer (N-methyl-5-phenyl-1,2-oxazole-3-carboxamide, CAS 144537-05-3) has an identical molecular formula but a different heterocyclic core, resulting in a distinct TPSA and dipole moment that alter hydrogen-bond acceptor orientation [2]. These differences make N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide the preferred choice when a balanced, fragment-like physicochemical profile with a single H-bond donor, moderate lipophilicity, and the 1,3-oxazole geometry is required for consistent structure–activity relationships.

Physicochemical properties Lipophilicity Polar surface area

Optimal Application Scenarios for N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide (CAS 254880-14-3) Based on Differentiation Evidence


PNMT Inhibitor Development and Catecholamine Pathway Studies

Given its documented in vitro activity against bovine adrenal PNMT [1], this compound serves as a tractable starting point for medicinal chemistry programs targeting epinephrine biosynthesis. It is suitable for structure–activity relationship (SAR) expansion around the 5-phenyl and N-methyl positions, where the des-methyl and N-cyclohexyl analogs offer no confirmed PNMT engagement.

MAO-A Selective Inhibitor Probe Design

The compound's competitive inhibition of human placental MAO-A [2] positions it as a candidate for developing isoform-selective MAO-A probes. Its single H-bond donor and moderate lipophilicity support CNS exposure potential, making it relevant for neuroscience applications where MAO-A selectivity over MAO-B is critical.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 202 Da, logP of 1.6, and TPSA of 55.1 Ų, the compound complies with the 'Rule of Three' for fragment libraries [3]. Its single hydrogen-bond donor and three acceptors provide a balanced interaction profile for fragment screening against a broad range of targets, including kinases and other ATP-binding enzymes that have been shown to accommodate oxazole-4-carboxamide scaffolds.

Control Compound for Isoxazole vs. Oxazole Regioisomer Studies

The 1,3-oxazole core of this compound contrasts with the 1,2-oxazole (isoxazole) regioisomer, enabling controlled experiments that probe the impact of heterocyclic geometry on target binding, metabolic stability, and spectroscopic properties [4]. This application is particularly relevant in academic labs studying heterocycle-based medicinal chemistry.

Quote Request

Request a Quote for N-Methyl-5-phenyl-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.